molecular formula C17H33N7O4 B1605767 Peptide kpr CAS No. 41961-57-3

Peptide kpr

Cat. No.: B1605767
CAS No.: 41961-57-3
M. Wt: 399.5 g/mol
InChI Key: AFLBTVGQCQLOFJ-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide KPR, with the CAS Number 41961-57-3 and a molecular formula of C17H33N7O4, is a chemical reagent central to the study of lysine propionylation (Kpr), a widespread and significant post-translational modification (PTM) in both eukaryotes and prokaryotes . First identified in human histones, lysine propionylation has since been recognized as a key regulatory mechanism in numerous intracellular metabolic pathways, including the TCA cycle and DNA synthesis . Researchers utilize this compound to map propionylation profiles and investigate how this dynamic modification regulates enzymatic activity and broader biological processes in bacterial systems, such as central carbon metabolism and translation . The study of Kpr with this reagent provides significant insight into the regulation of enzymatic activities that contribute to central metabolism in pathogens like Aeromonas hydrophila , offering a potential avenue for understanding bacterial virulence . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N7O4/c18-8-2-1-5-11(19)15(26)24-10-4-7-13(24)14(25)23-12(16(27)28)6-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLBTVGQCQLOFJ-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962117
Record name N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine
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URL https://comptox.epa.gov/dashboard/DTXSID80962117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41961-57-3
Record name L-Lysyl-L-prolyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41961-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peptide kpr
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Analytical Characterization of Peptide Kpr

Advanced Spectrometric and Chromatographic Approaches for Peptide KPR Analysis

Modern analytical methodologies provide the precision and sensitivity required for the detailed structural elucidation of peptides like KPR. These techniques are crucial for both synthetic validation and biological investigation.

Mass Spectrometry (MS)-Based Methodologies for this compound Sequence and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, offering high sensitivity and detailed structural information. nih.gov For this compound, MS is instrumental in confirming its amino acid sequence and assessing its purity. biopharmaspec.com Typically, this involves techniques like liquid chromatography-mass spectrometry (LC-MS), where the peptide is first separated from a mixture and then introduced into the mass spectrometer for analysis. ub.edu

The process begins with the ionization of the peptide, followed by the measurement of its mass-to-charge ratio (m/z), which provides the molecular weight of the intact peptide. ub.edu To confirm the sequence (Lys-Pro-Arg), tandem mass spectrometry (MS/MS) is employed. In this method, the parent ion corresponding to this compound is isolated and fragmented, generating a series of product ions. The resulting fragmentation pattern, often a series of b- and y-ions, allows for the definitive determination of the amino acid sequence. biopharmaspec.com

Purity assessment by MS involves identifying and quantifying impurities that may be present in a synthetic peptide preparation. mtoz-biolabs.comcreative-proteomics.com Common impurities include deletion sequences, truncated sequences, or peptides with protecting groups that were not successfully removed during synthesis. creative-proteomics.com High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between the target peptide and closely related impurities, even those with the same nominal mass. waters.com The integration of MS with chromatographic techniques allows for the separation of these impurities, and their relative abundance can be determined by comparing the peak areas in the resulting chromatogram. mtoz-biolabs.comwaters.com

Table 1: Common Impurities in Synthetic Peptides

Impurity Type Description
Deletion Sequences Peptides missing one or more amino acid residues.
Truncated Sequences Peptides that are shorter than the target sequence due to incomplete synthesis.
Incomplete Deprotection Peptides that still have protecting groups attached to amino acid side chains.
Side-Reaction Products Peptides modified by unintended chemical reactions during synthesis. creative-proteomics.com
Diastereomers Peptides containing D-amino acids at unintended positions. biopharmaspec.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in this compound Characterization

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), are essential for the purification and analytical characterization of this compound. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating peptides based on their hydrophobicity. hplc.eu

In the context of this compound, a relatively hydrophilic peptide, the choice of column and mobile phase is critical for achieving good resolution. A typical RP-HPLC setup would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. hplc.eucellmosaic.com The retention time of this compound in an RP-HPLC system is influenced by its amino acid composition, the properties of the stationary phase, and the gradient conditions. fishersci.comnih.govnih.gov

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. bioanalysis-zone.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. bioanalysis-zone.com The enhanced separation power of UPLC is particularly beneficial for resolving this compound from closely related impurities. waters.com The purity of a this compound sample is typically determined by integrating the peak area of the main peptide and comparing it to the total area of all detected peaks in the chromatogram. mtoz-biolabs.com

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm < 2 µm
Pressure Lower Higher
Resolution Good Excellent
Analysis Time Longer Shorter bioanalysis-zone.com
Sensitivity Good Higher bioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy for this compound Conformational Elucidation

While MS and chromatography are powerful for determining the primary structure and purity of this compound, nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy provide insights into its three-dimensional conformation in solution.

NMR spectroscopy can provide detailed information about the structure and dynamics of peptides at the atomic level. uq.edu.au For a small peptide like KPR, one-dimensional and two-dimensional NMR experiments can be used to assign the resonances of all the protons and carbons in the molecule. From these assignments, conformational information can be derived from parameters such as nuclear Overhauser effects (NOEs), which provide distance constraints between protons, and coupling constants, which give information about dihedral angles.

Circular dichroism (CD) spectroscopy is a less detailed but more rapid technique for assessing the secondary structure of peptides. nih.govamericanpeptidesociety.org The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils. units.itcreative-proteomics.com For a short and likely flexible peptide like KPR, the CD spectrum would be expected to be characteristic of a random coil or a polyproline II (PPII) helix-like structure. units.itnyu.edu By measuring the CD spectrum under different conditions (e.g., temperature, solvent polarity), the conformational stability of this compound can be investigated. subr.edu

Quantitative Determination of this compound in Biological and Synthetic Matrices

Accurate quantification of this compound is essential for a variety of applications, from quality control of synthetic batches to pharmacokinetic studies in biological fluids. nih.govcreative-proteomics.com LC-MS/MS is the gold standard for the quantitative bioanalysis of peptides due to its high sensitivity and selectivity. bioanalysis-zone.comnih.gov

For the quantification of this compound in a biological matrix like plasma, a specific and sensitive analytical method is required. nih.govnih.gov This typically involves solid-phase extraction (SPE) to isolate the peptide from the complex matrix, followed by LC-MS/MS analysis. nih.gov The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent selectivity and sensitivity for quantification. sciex.com In an MRM experiment, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This high degree of specificity minimizes interference from other components in the sample. sciex.com To ensure accuracy, a stable isotope-labeled internal standard of this compound is often used.

In synthetic matrices, where the concentration of the peptide is much higher, HPLC with UV detection is often sufficient for quantification. mtoz-biolabs.com The peptide bond absorbs UV light at around 210-220 nm, and the peak area in the chromatogram is proportional to the concentration of the peptide. creative-proteomics.com

In Silico and Biophysical Analysis of this compound Conformation and Dynamics

Computational and biophysical methods offer a powerful complement to experimental techniques for investigating the conformational landscape and dynamic behavior of this compound.

Computational Modeling and Molecular Dynamics Simulations of this compound Structures

Computational modeling and molecular dynamics (MD) simulations provide a theoretical framework for exploring the conformational preferences and dynamics of this compound in silico. nih.govplos.org These methods can predict the three-dimensional structures that the peptide is likely to adopt and how these structures fluctuate over time. bonvinlab.org

The process typically begins with the generation of an initial 3D model of this compound. This model is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.com An MD simulation then calculates the forces between all the atoms in the system and uses these forces to simulate the movement of the atoms over time. acs.org By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to sample a wide range of conformations that the peptide can adopt. bonvinlab.org

Experimental Techniques for Investigating this compound Secondary and Tertiary Structure

Circular Dichroism (CD) Spectroscopy is a primary tool for rapidly assessing the secondary structure of peptides in solution. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a characteristic signature for different secondary structural elements. For instance, α-helices typically show strong negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. nih.gov Random coil conformations lack a defined secondary structure and produce a spectrum with a strong negative band near 200 nm. The development of a robust CD method requires careful consideration of solvent selection, sample concentration, and path length to ensure accurate and reliable data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information for peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. While 1D NMR can provide a general fingerprint of the peptide, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for detailed structural determination. NOESY experiments are particularly powerful as they identify protons that are close in space, providing crucial distance restraints for calculating the tertiary structure. libretexts.org For more complex peptides, isotopic labeling with ¹³C and ¹⁵N can be employed in conjunction with multidimensional NMR to resolve spectral overlap and facilitate unambiguous resonance assignments. rsc.orgnih.gov

X-ray Crystallography provides the most detailed and highest-resolution three-dimensional structure of a peptide, but it requires the peptide to be crystallized. mtoz-biolabs.com This technique involves irradiating a peptide crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org Mathematical reconstruction of the diffraction data yields a detailed electron density map, from which the atomic coordinates of the peptide can be determined. libretexts.org While it provides a static picture of the peptide in the crystalline state, the resulting structures are generally considered to be representative of the solution structure. libretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for analyzing the secondary structure of peptides. It measures the vibrational frequencies of the amide bonds in the peptide backbone, which are sensitive to the local conformation. mtoz-biolabs.com The amide I band (1600-1700 cm⁻¹) is particularly informative, with different secondary structures exhibiting characteristic absorption frequencies.

Mass Spectrometry (MS) , while primarily used for determining the primary structure (amino acid sequence) of a peptide, can also provide insights into its higher-order structure. novor.cloud Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe the solvent accessibility of backbone amide protons, revealing information about folded regions and protein-protein interactions.

Table 1: Comparison of Experimental Techniques for Peptide Structure Determination

Technique Information Provided Advantages Limitations
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil) Rapid, requires small sample amount, suitable for various solution conditions. nih.gov Provides an overall estimation, not detailed atomic-level structure.
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure in solution, dynamics. libretexts.org Provides information about structure and dynamics in a native-like environment. Requires larger sample amounts, can be time-consuming for larger peptides, requires isotopic labeling for complex structures. nih.gov
X-ray Crystallography High-resolution 3D structure in solid-state. mtoz-biolabs.com Provides precise atomic coordinates. mtoz-biolabs.com Requires the formation of high-quality crystals, which can be challenging; the structure is static. mtoz-biolabs.com
FTIR Spectroscopy Secondary structure composition. mtoz-biolabs.com Can be used for samples in various states (solution, solid, films). Spectral interpretation can be complex due to overlapping bands.
Mass Spectrometry (HDX-MS) Solvent accessibility, conformational changes. High sensitivity, can study large protein complexes. Provides lower-resolution structural information compared to NMR and X-ray crystallography.

Synthetic Strategies and Derivatization of this compound

The synthesis and modification of peptides like KPR are fundamental for their use in research and as potential therapeutic agents. Various strategies have been developed to chemically construct the peptide chain and to introduce modifications that can enhance its properties.

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods for this compound

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. biotage.combachem.com Developed by Bruce Merrifield, this technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin). biotage.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing steps, which significantly simplifies the purification process. bachem.com The synthesis proceeds in cycles, with each cycle consisting of the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. Once the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed. bachem.com Microwave-assisted SPPS can accelerate the synthesis process. asm.org

Solution-Phase Peptide Synthesis (LPPS) , also known as classical peptide synthesis, involves the synthesis of the peptide entirely in solution. bachem.com Unlike SPPS, the purification of intermediate peptide fragments is typically performed after each step, often by crystallization or chromatography. biotage.com While this method can be more laborious and time-consuming, it is well-suited for the large-scale synthesis of short peptides and allows for the purification of intermediates, which can lead to a purer final product. bachem.com A newer approach, Group-Assisted Purification (GAP) chemistry, aims to simplify solution-phase synthesis by avoiding traditional purification methods. nih.govrsc.org

Table 2: Comparison of SPPS and Solution-Phase Peptide Synthesis

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide is assembled on an insoluble polymer support. bachem.com Peptide is synthesized in a homogenous solution. bachem.com
Purification Excess reagents removed by filtration and washing. biotage.com Intermediates are purified by crystallization or chromatography. biotage.com
Speed Generally faster and more amenable to automation. bachem.com Can be slower and more labor-intensive. biotage.com
Scalability Can be challenging to scale up for large quantities. More suitable for large-scale production. bachem.com
Purity Accumulation of by-products can occur. Intermediates can be fully characterized, potentially leading to higher purity. bachem.com

Chemoselective Modification and Conjugation of this compound with Carrier Molecules

Chemoselective modification refers to the selective reaction of a specific functional group within the peptide in the presence of other reactive groups. This is crucial for site-specifically labeling or modifying peptides like KPR. Targeting the side chains of specific amino acids is a common strategy. For example, the thiol group of cysteine is highly nucleophilic and can be selectively targeted for modification. researchgate.net Photocatalytic methods have also been developed for the chemoselective modification of tryptophan residues. nih.gov Furthermore, electrochemical methods are emerging as a green and efficient way to achieve chemoselective peptide modifications. researchgate.net Site-selective formylation and acylation of the ε-amine of lysine (B10760008) residues have also been reported. rsc.org

Conjugation to carrier molecules is often necessary for peptides, as smaller peptides may not elicit a strong immune response on their own. pacificimmunology.com Large carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), are commonly used to enhance the immunogenicity of synthetic peptides for antibody production. pacificimmunology.comthermofisher.com The conjugation chemistry typically involves linking the peptide to the carrier protein through reactive functional groups. A common method is to introduce a terminal cysteine residue into the peptide sequence, which can then be coupled to the carrier protein using maleimide (B117702) chemistry. pacificimmunology.comqyaobio.com Other strategies include using crosslinkers like glutaraldehyde (B144438) to couple free amine groups in the peptide to the carrier. pacificimmunology.com

Macrocyclization Approaches for Enhanced this compound Stability and Activity

Linear peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. Macrocyclization , the process of forming a cyclic structure, is a widely used strategy to improve the stability, and in many cases, the biological activity and selectivity of peptides. frontiersin.orgnih.gov Cyclization restricts the conformational flexibility of the peptide, which can pre-organize it into its bioactive conformation and make it less accessible to proteases. frontiersin.org

There are several approaches to peptide macrocyclization:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. altabioscience.com

Side chain-to-side chain cyclization: This connects the side chains of two amino acid residues within the peptide sequence. altabioscience.com

Head-to-side chain or side chain-to-tail cyclization: These are also possible variations. frontiersin.org

Various chemical reactions can be employed for macrocyclization, including:

Lactamization: The formation of an amide bond is a common method for cyclization. springernature.com

Disulfide bond formation: The oxidation of two cysteine residues to form a cystine bridge.

Click chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly efficient and chemoselective. altabioscience.com

Ring-closing metathesis (RCM): This method uses a ruthenium-based catalyst to form a carbon-carbon double bond between two alkene-containing amino acid side chains. altabioscience.com

Diels-Alder cycloaddition: This reaction can be used to form stable macrocycles and can be performed on solid-phase or in solution. nih.gov

Native Chemical Ligation (NCL): This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, and can be used for intramolecular cyclization. nih.govspringernature.com

Table 3: Common Macrocyclization Strategies for Peptides

Cyclization Strategy Bond Formed Key Features
Lactamization Amide bond Forms a stable cyclic amide; can be performed in solution or on-resin. springernature.com
Disulfide Bridge Disulfide bond Reversible linkage; sensitive to reducing agents.
Click Chemistry (CuAAC) Triazole ring High efficiency, bioorthogonal, and chemoselective. altabioscience.com
Ring-Closing Metathesis (RCM) Carbon-carbon double bond Creates a stable, non-natural linkage. altabioscience.com
Diels-Alder Cycloaddition Cyclohexene ring Forms a stereochemically defined and stable linkage. nih.gov
Native Chemical Ligation (NCL) Native peptide bond Allows for the cyclization of unprotected peptides. nih.gov

Biological Activity and Molecular Mechanisms of Peptide Kpr

Mechanisms of Cellular Internalization and Translocation of Peptide KPR

The entry of therapeutic molecules into cells is a critical step for their pharmacological activity. For peptide-based drugs like this compound, which are generally large and hydrophilic, crossing the cell membrane presents a significant barrier. osu.edu The cellular uptake of such peptides, often categorized as Cell-Penetrating Peptides (CPPs), is a complex process that can occur through two primary routes: energy-dependent endocytosis and energy-independent direct membrane translocation. mdpi.comnih.gov The specific pathway utilized can be influenced by factors such as the peptide's concentration, the type of cargo it carries, and the specific cell line being studied. nih.gov

Endocytosis-Mediated Uptake Pathways of this compound

Endocytosis is a fundamental cellular process for the internalization of macromolecules and particles. nih.gov It is an energy-dependent mechanism involving the formation of vesicles from the plasma membrane. nih.govwikipedia.org Several distinct endocytic pathways have been identified, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, all of which have been implicated in the uptake of various CPPs. nih.govplos.org

Clathrin-Mediated Endocytosis: This pathway involves the protein clathrin, which assembles into a cage-like structure to form coated pits on the cell membrane that invaginate to become vesicles. nih.gov It is a well-characterized route for the uptake of many nutrients, hormones, and viruses, and has been shown to be involved in the internalization of some CPPs. nih.govmdpi.com

Caveolin-Mediated Endocytosis: This process is dependent on the protein caveolin and occurs in specialized lipid raft domains of the plasma membrane called caveolae. nih.gov These flask-shaped invaginations are involved in signal transduction and the uptake of certain molecules. nih.gov Some CPPs, particularly those conjugated to large cargo, have been found to utilize this pathway. plos.orgmdpi.com

Macropinocytosis: This is a non-specific, actin-driven process that results in the formation of large vesicles called macropinosomes. nih.gov It is often induced by growth factors and has been identified as a significant entry mechanism for several arginine-rich CPPs. nih.govmdpi.com

The specific endocytic pathway used by this compound is likely influenced by its physicochemical properties and its interaction with cell surface molecules. After internalization via endocytosis, the peptide is enclosed within endosomes. A crucial subsequent step for biological activity is the escape from these endosomes to reach the cytosol or other intracellular targets. nih.govuq.edu.au

Energy-Independent Direct Membrane Translocation of this compound

In addition to endocytosis, some CPPs can directly cross the plasma membrane in a process that does not require cellular energy. nih.gov This direct translocation is a subject of ongoing research, and several models have been proposed to explain this phenomenon. nih.govacademie-sciences.fr These models often involve direct interactions between the peptide and the lipid bilayer of the cell membrane. oncotarget.com

One proposed mechanism involves the formation of transient pores or disruptions in the membrane, allowing the peptide to pass through. wikipedia.org Another model suggests the formation of "inverted micelles," where the peptide is encapsulated by lipids, facilitating its movement across the hydrophobic membrane core. nih.gov The "carpet model" proposes that the peptides accumulate on the membrane surface, disrupting the lipid organization and allowing for translocation. nih.gov Recent studies have also proposed a "vesicle budding-and-collapse" mechanism, where the peptide induces the formation of small vesicles that subsequently collapse, releasing the peptide into the cytosol. osu.edunih.gov

The ability of a CPP to utilize direct translocation is often associated with its concentration; at higher concentrations, direct penetration may become more prevalent. mdpi.com This pathway is particularly significant as it allows the peptide to directly access the cytoplasm, bypassing the endosomal pathway and potential degradation in lysosomes. mdpi.com

Role of Membrane Interactions and Proteoglycans in this compound Cellular Entry

The initial interaction between a CPP and the cell surface is a critical determinant of its internalization pathway. nih.gov Cationic CPPs, which are rich in positively charged amino acids like arginine and lysine (B10760008), are known to interact with negatively charged components of the cell surface. nih.govmdpi.com

A key group of molecules involved in this initial binding are proteoglycans, particularly heparan sulfate (B86663) proteoglycans, which are ubiquitously present on the surface of most animal cells. whiterose.ac.ukresearchgate.net The negatively charged glycosaminoglycan (GAG) chains of these proteoglycans serve as initial docking sites for cationic CPPs, concentrating them at the cell surface and facilitating subsequent internalization, either through endocytosis or direct translocation. plos.orgmdpi.com This electrostatic interaction is a crucial first step for the cellular uptake of many CPPs. nih.gov

Following the initial binding to proteoglycans, the peptide can then interact more intimately with the lipid components of the plasma membrane, leading to the conformational changes and membrane perturbations necessary for translocation. oncotarget.com The specific nature of these interactions, influenced by both the peptide sequence and the lipid composition of the membrane, can dictate the efficiency and mechanism of cellular entry.

Intracellular Trafficking and Subcellular Localization of this compound

Once inside the cell, the journey of this compound is not over. Its ultimate biological effect depends on its ability to navigate the complex intracellular environment and reach its specific target. nih.gov The processes of intracellular trafficking and subcellular localization determine where the peptide accumulates within the cell and with which organelles and molecules it interacts. nih.gov

Comprehensive Analysis of this compound Subcellular Distribution

Determining the precise subcellular location of a peptide is essential for understanding its mechanism of action. Various techniques, including fluorescence microscopy and subcellular fractionation, are employed to track the distribution of peptides within the cell. nih.govplos.org

Studies on similar peptides have revealed diverse distribution patterns. For instance, some peptides are found to accumulate predominantly in the nucleus or nucleolus, while others may be localized to the cytoplasm, mitochondria, or other organelles. nih.govplos.org The subcellular distribution can be dynamic, changing over time as the peptide is trafficked through different cellular compartments. biorxiv.org For example, a peptide may initially be found in endosomes, then escape into the cytoplasm, and finally translocate to the nucleus. biorxiv.org

A study involving a synthetic peptide construct containing KPR, specifically 5(KPR)TASP, showed its involvement in displacing the Fragile X Mental Retardation Protein (FMRP) from its binding partners, suggesting a potential interaction within specific cellular compartments where these proteins reside. plos.org Further analysis of FMRP itself revealed a wide subcellular distribution, including localization to heavy and light membranes, mitochondria, the nuclear membrane, and nucleoli, but it was largely absent from the cytoplasm and nucleoplasm. plos.orgresearchgate.net This suggests that this compound could potentially interact with its targets in a variety of subcellular locations.

Interactions of this compound with Intracellular Organelles and Compartments

The interaction of this compound with specific intracellular organelles is a key aspect of its biological activity. nih.gov The ability to target specific organelles, such as the nucleus or mitochondria, can enhance the therapeutic efficacy of a peptide. nih.gov

Nucleus and Nucleolus: The nucleus is a common target for therapeutic peptides, especially those designed to modulate gene expression. nih.gov Some peptides possess nuclear localization signals (NLS) that facilitate their transport into the nucleus through the nuclear pore complex. researchgate.net The nucleolus, a sub-compartment of the nucleus, is also a site of accumulation for some peptides. plos.org

Mitochondria: Mitochondria are crucial for cellular energy production and are implicated in various diseases. nih.gov Peptides can be designed with specific targeting sequences to facilitate their accumulation within mitochondria. biorxiv.org

Endoplasmic Reticulum and Golgi Apparatus: These organelles are involved in protein synthesis and modification. nih.gov While less common as primary targets, some peptides may traffic through or interact with these compartments. nih.gov

Cytosol: For peptides whose targets are cytosolic proteins, efficient escape from endosomes and stable accumulation in the cytoplasm are essential. uq.edu.au

The specific interactions of this compound with these organelles would depend on its intrinsic properties and whether it is conjugated to specific organelle-targeting sequences. nih.gov Understanding these interactions is crucial for designing more effective peptide-based therapeutics with improved specificity and reduced off-target effects.

Molecular Targets and Signal Transduction Pathways Modulated by this compound

The tripeptide Lys-Pro-Arg (KPR) is a sequence that appears in various biologically active peptides and has been studied for its role in several molecular and cellular processes. Its effects are often contingent on the larger peptide sequence in which it is found.

The KPR sequence is a core component of the tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), a naturally occurring immunomodulatory peptide. nih.gov Tuftsin's biological activities are initiated by its binding to specific receptors found exclusively on phagocytic cells like macrophages, monocytes, and neutrophils. nih.gov This receptor binding is a critical first step that triggers downstream signaling events. Research indicates that the interaction of Tuftsin with its target cells leads to changes in intracellular calcium levels and cyclic nucleotide concentrations, which are key second messengers in many signaling pathways. nih.gov

Another peptide containing the KPR motif, specifically the pseudopeptide 5(KPR)TASP, has been shown to interact with cell-surface expressed nucleolin (NCL). researchgate.net Nucleolin is involved in various cellular processes, including cell growth and proliferation. The binding of 5(KPR)TASP to the C-terminal RGG domain of nucleolin can block its function. researchgate.net

Furthermore, the KPR sequence is found in peptides that interact with G protein-coupled receptors (GPCRs), a large family of receptors that play a crucial role in transmembrane signal transduction for many peptide hormones. nih.govwikipedia.org The binding of a peptide ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades. nih.gov For instance, Neuropilin-1 (NRP1) has been identified as an important receptor for Tuftsin and its derivatives, an interaction that has implications for understanding viral infection mechanisms. vulcanchem.com

Table 1: Receptor Interactions of KPR-Containing Peptides

Peptide/Derivative Receptor Cell Type Downstream Effect Reference
Tuftsin (Thr-Lys-Pro-Arg) Specific Tuftsin Receptors Phagocytic cells (Macrophages, Monocytes, Neutrophils) Altered intracellular calcium and cyclic nucleotide levels nih.gov
Tuftsin and derivatives Neuropilin-1 (NRP1) Not specified Potential modulation of viral infection mechanisms vulcanchem.com
5(KPR)TASP Nucleolin (NCL) Human Umbilical Vein Endothelial Cells (HUVEC) Blockage of NCL function researchgate.net

The binding of KPR-containing peptides to their receptors is a prime example of protein-protein interaction. The interaction between Tuftsin and its receptor on phagocytic cells is highly specific. nih.gov Similarly, the pseudopeptide 5(KPR)TASP mediates its effects by binding to the RGG domain of cell-surface nucleolin, thereby inhibiting its interactions with other proteins, such as pleiotrophin (B1180697) (PTN). researchgate.net This blockage disrupts PTN-induced signaling pathways that are important for cell migration. researchgate.net

In the context of enzyme regulation, the KPR sequence itself has been identified as having angiotensin-converting enzyme (ACE)-inhibitory activity, suggesting a direct interaction between the KPR peptide and the active site of ACE. nih.gov

Peptides containing the KPR sequence can modulate the activity of key enzymes. As mentioned, the KPR tripeptide has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. nih.gov

In a different context, the unrelated enzyme Ketopantoate Reductase (KPR) is involved in the biosynthesis of pantothenic acid (vitamin B5), an essential precursor for coenzyme A. nih.govuga.edunih.govuga.edu While this enzyme shares the "KPR" acronym, it is functionally and structurally distinct from the peptide. However, studies on this enzyme highlight the importance of specific amino acid residues for its catalytic activity, a principle that also applies to the interaction of this compound with its targets. uga.eduresearchgate.net

Metabolic pathways can also be influenced by signaling events initiated by KPR-containing peptides. For example, the immunomodulatory effects of Tuftsin on phagocytic cells involve the stimulation of their metabolic activity, such as oxygen consumption, as part of the immune response. nih.gov Furthermore, recent research has uncovered a link between branched-chain amino acid catabolism and the regulation of histone propionylation (Kpr), a post-translational modification that can influence gene expression. researchgate.netbiorxiv.org This illustrates how metabolic pathways can be intertwined with cellular signaling and regulation, although this is a distinct process from the direct action of this compound.

The signaling cascades initiated by this compound can ultimately lead to changes in gene expression. Short peptides, in general, are capable of penetrating cell and nuclear membranes to epigenetically regulate gene expression, including genes responsible for cell differentiation. nih.govkhavinson.info

A specific example is the xanthine (B1682287) derivative KPR-A148, which has been shown to promote osteoblast differentiation. nih.gov This compound was found to increase the expression of osteoblast marker genes in both the early and late stages of differentiation, indicating a direct impact on the genetic programs that control this cellular process. nih.gov

Histone propionylation, abbreviated as Kpr, is a post-translational modification that directly impacts gene expression by altering chromatin structure and accessibility. researchgate.netnih.gov The availability of propionyl-CoA, a metabolite derived from sources like the amino acid isoleucine, can influence the levels of histone Kpr, which in turn regulates the transcription of specific genes, including those related to lipid metabolism and immune response. researchgate.netbiorxiv.org While this "Kpr" is a chemical modification and not the peptide, it underscores the principle of how small molecules can influence genetic regulatory networks.

This compound Modulation of Enzymatic Activities and Metabolic Pathways

Cellular and Systemic Responses Induced by this compound

The molecular events triggered by this compound culminate in a variety of cellular and systemic responses, including the modulation of cell behavior and function.

This compound and its derivatives have demonstrated significant effects on cell proliferation, differentiation, and migration in various experimental models.

Cell Proliferation and Differentiation: The xanthine derivative KPR-A148 has been shown to strongly induce osteoblast differentiation from precursor cells without exhibiting toxicity. nih.gov It stimulates alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and promotes matrix mineralization, a hallmark of mature osteoblasts. nih.gov This suggests a role in promoting the proliferation and differentiation of bone-forming cells. Short peptides in general have been recognized for their ability to direct stem cell differentiation into various lineages, including neural, lung, and pancreatic cells, depending on their specific sequence. nih.govkhavinson.info

Cell Migration: The pseudopeptide 5(KPR)TASP has been identified as a potent inhibitor of endothelial cell migration. researchgate.net By binding to cell-surface nucleolin, it blocks the pro-migratory signals of pleiotrophin (PTN), resulting in the complete inhibition of PTN-induced migration of Human Umbilical Vein Endothelial Cells (HUVEC). researchgate.net Cell migration is a fundamental process, and its modulation by peptides is a significant area of research. nih.govnih.gov For example, the androgen-induced migration and invasion of prostate cancer cells can be inhibited by a peptide that targets the interaction between the androgen receptor and filamin A. mdpi.com

Table 2: Cellular Responses to KPR-Containing Peptides and Derivatives

Compound Cell Type Effect Key Finding Reference
KPR-A148 MC3T3-E1 (pre-osteoblastic cells) Promotes Differentiation Increased ALP activity and matrix mineralization; induced new bone formation in a calvarial defect model. nih.gov
5(KPR)TASP Human Umbilical Vein Endothelial Cells (HUVEC) Inhibits Migration Completely abolished PTN-induced cell migration by blocking cell-surface nucleolin. researchgate.net

Induction of Programmed Cell Death Pathways by KPR (e.g., Apoptosis, Necrosis)

Research into the term "KPR" reveals involvement in programmed cell death primarily through the actions of the flavonoid Kaempferol (KPR) and, in a specific instance, a peptide containing the KPR sequence.

Kaempferol (KPR) and Programmed Cell Death: Kaempferol, a natural flavonoid, has been shown to modulate programmed cell death pathways, including apoptosis and necroptosis. Its effects are often linked to its anti-inflammatory and antioxidant properties. In one study, Kaempferol (KPR) was found to inhibit endoplasmic reticulum (ER) stress-induced apoptosis by modulating the ER stress-Grp78-CHOP signaling pathway, suggesting a protective role in mitigating liver failure researchgate.net. Necroptosis, a form of programmed necrosis, is a caspase-independent cell death pathway crucial in development, inflammation, and disease rockland.com. It is initiated by stimuli like TNFα and involves key proteins such as RIPK1, RIPK3, and MLKL rockland.comcellsignal.com. While direct studies extensively detailing Kaempferol's role in necroptosis are emerging, its influence on inflammatory and apoptotic pathways, which often intersect with necroptosis, is well-documented researchgate.netrockland.com.

Peptide LYLKPR and Apoptosis: A study identified a specific yak milk-derived peptide, LYLKPR , which demonstrated protective effects against hydrogen peroxide-induced apoptosis in HT-22 neuronal cells. This anti-apoptotic effect was associated with the activation of the Nrf2/Keap-1/HO-1 pathway, which helps mitigate oxidative stress-mediated neuronal injury researchgate.net. This finding indicates that peptides incorporating the KPR sequence can possess anti-apoptotic properties.

The table below summarizes research findings on the modulation of programmed cell death pathways.

Compound/PeptideCell/System StudiedPathway ModulatedObserved EffectReference
Kaempferol (KPR) Liver Failure ModelER stress-Grp78-CHOPInhibition of ER stress-induced apoptosis researchgate.net
Peptide LYLKPR HT-22 Neuronal CellsNrf2/Keap-1/HO-1Reduction of H₂O₂-induced apoptosis researchgate.net

Immunomodulatory Properties and Mechanisms of KPR

The immunomodulatory properties connected to the term "KPR" are predominantly associated with the flavonoid Kaempferol . Bioactive peptides, in general, are known to modulate immune responses by interacting with immune cells and signaling pathways; however, specific research on a peptide with the sequence K-P-R in this context is limited. Kaempferol's immunomodulatory effects are largely expressed through its potent anti-inflammatory actions, which involve the regulation of key signaling pathways that govern the immune response.

Anti-inflammatory Actions and Pathway Regulation by KPR

The flavonoid Kaempferol (KPR) exhibits significant anti-inflammatory activity by targeting major inflammatory signaling cascades. Research has consistently shown that Kaempferol can suppress inflammatory responses in various cell and animal models.

The primary mechanisms of Kaempferol's anti-inflammatory action involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways biomolther.orgresearchgate.netmdpi.com.

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Kaempferol has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby down-regulating the expression of pro-inflammatory genes biomolther.orgmdpi.comkoreamed.org.

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a critical role in transmitting extracellular signals to the nucleus to initiate cellular responses, including inflammation. Kaempferol can inhibit the phosphorylation of key kinases in this pathway, such as ERK1/2, JNK, and p38, effectively blunting the inflammatory cascade biomolther.orgresearchgate.net.

By regulating these pathways, Kaempferol effectively reduces the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Interleukin-6 (IL-6) , as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.netresearchgate.net.

The table below details the anti-inflammatory mechanisms of Kaempferol (KPR).

PathwayKey Proteins/Mediators InhibitedCellular ConsequenceReference
NF-κB Signaling Phosphorylation of p65, Degradation of IκBαDecreased nuclear translocation of NF-κB biomolther.orgmdpi.comkoreamed.org
MAPK Signaling Phosphorylation of ERK1/2, JNK, p38Attenuation of inflammatory signaling cascade biomolther.orgresearchgate.net
Inflammatory Mediators TNF-α, IL-1β, IL-6, iNOS, COX-2Reduction in pro-inflammatory cytokine and enzyme levels researchgate.netresearchgate.net

KPR Involvement in Biological Fidelity and Kinetic Proofreading Mechanisms

In the context of biological fidelity, "KPR" refers to Kinetic Proofreading , a fundamental mechanism that ensures high accuracy in various biological processes that depend on molecular recognition. pnas.orgroyalsocietypublishing.orgarxiv.org This mechanism is not a compound but a process that cells use to discriminate between correct and incorrect substrates, thereby minimizing errors in critical functions like DNA replication, protein synthesis, and immune surveillance. pnas.orgbiorxiv.org

The Kinetic Proofreading (KPR) model was proposed to explain how biological systems achieve error rates far lower than what would be predicted by simple differences in binding affinity alone. pnas.orgarxiv.org The core principle of KPR is the introduction of one or more irreversible, energy-consuming steps that create a time delay between the initial binding of a substrate and the final product formation. royalsocietypublishing.orgbiorxiv.org This delay provides an opportunity for weakly bound (incorrect) substrates to dissociate before the reaction is completed, thus "proofreading" the selection.

A critical application of the KPR mechanism is in T-cell receptor (TCR) signaling . T-cells must distinguish between foreign peptide antigens and abundant self-peptides, which may differ only slightly in their binding affinity to the TCR. frontiersin.orgnih.govresearchgate.net The KPR model proposes that the longer binding half-life of a foreign peptide to the TCR allows it to persist through a series of sequential modification steps (e.g., phosphorylation), ultimately triggering a sustained signal for T-cell activation. frontiersin.orgnih.gov In contrast, a self-peptide with a shorter half-life typically dissociates before this multi-step proofreading process is complete, preventing an autoimmune response. nih.govelifesciences.org

The table below summarizes the core concepts of Kinetic Proofreading (KPR).

FeatureDescriptionBiological Application ExampleReference
Core Principle An energy-dependent, multi-step verification process that amplifies small differences in substrate binding affinity to reduce errors.T-Cell Receptor (TCR) Signaling pnas.orgfrontiersin.org
Mechanism Introduces a time delay via irreversible steps, allowing incorrect substrates to dissociate before product formation.Protein Synthesis (tRNA selection) pnas.orgarxiv.org
Requirement Requires energy input (e.g., from ATP or GTP hydrolysis) to drive the irreversible steps, making it a non-equilibrium process.DNA Replication pnas.orgroyalsocietypublishing.org
Outcome Achieves high fidelity and specificity in molecular recognition, ensuring the accuracy of biological information transfer.Antigen discrimination by T-cells nih.govresearchgate.netelifesciences.org

Preclinical Research Applications and in Vivo Models of Peptide Kpr

In Vitro Model Systems for Bioactivity Evaluation of Peptide KPR

In vitro models are fundamental for the initial assessment of this compound's biological effects, offering controlled environments to study its efficacy, specificity, and mechanisms of action at the cellular and tissue level.

Cell-based assays are crucial for the initial screening and characterization of this compound's biological functions. These assays help determine how the peptide interacts with cells, its efficacy in eliciting a response, and its specificity towards certain cell types or molecular targets.

One key area of investigation has been the role of KPR as an enzymatic degradation product of Tuftsin (Thr-Lys-Pro-Arg), a tetrapeptide known for its immune-stimulating activities. nih.govnovoprolabs.com Studies have shown that this compound (H-Lys-Pro-Arg-OH) can inhibit the macrophage-stimulating activity of Tuftsin, a finding elucidated through cell-based assays measuring macrophage function. novoprolabs.com

In the context of cancer research, the KPR sequence has been identified as a substrate for human glandular kallikrein 2 (hK2), a protease highly expressed in prostate cancer. aacrjournals.org The specificity of hK2 for Arg-containing sequences like KPR was confirmed using fluorescence-quenched peptide substrates in enzymatic assays. This has led to the design of prodrugs that are selectively activated by hK2 in the tumor microenvironment, with cytotoxicity being evaluated in PSA-producing prostate cancer cell lines. aacrjournals.org

The specificity of interactions involving KPR is also highlighted in immunoassay development. For instance, synthetic peptides containing propionyllysine (Kpr), which is isobaric to acetyl-monomethyl-lysine (Kacme), have been used as negative controls to ensure antibody specificity, demonstrating the ability to distinguish between subtle post-translational modifications in a cell-free context. nih.gov

Cell-penetrating peptides (CPPs), which are often rich in cationic residues like Lysine (B10760008) and Arginine, are studied for their ability to cross cell membranes. nih.gov Assays using cell lines such as Caco-2 are employed to study the uptake and permeation mechanisms of such peptides. nih.gov While KPR itself is not a classical CPP, the methodologies used in these assays, such as quantifying cellular uptake and determining kinetic parameters (e.g., Kₘ value), are directly applicable to understanding the cellular transport of KPR and its derivatives. nih.gov

Table 1: Summary of Cell-Based Assays for this compound
Assay TypeCell ModelPeptide ContextKey FindingReference
Macrophage Activity AssayMurine MacrophagesKPR as Tuftsin degradation productKPR inhibits the macrophage-stimulating activity of the parent tetrapeptide, Tuftsin. novoprolabs.com
Enzymatic Cleavage AssayN/A (Purified hK2 enzyme)KPR as a substrate sequenceThe KPR sequence is efficiently hydrolyzed by hK2, a prostate cancer-associated protease. aacrjournals.org
Cytotoxicity AssayPSA-producing prostate cancer cellsKPR as part of an hK2-activated prodrugProdrugs with a KPR cleavage site show selective cytotoxicity to target cancer cells. aacrjournals.org
Cellular Uptake AssayCaco-2 cellsAnalogous to cationic CPPsUptake mechanisms for charged peptides can be characterized by dose-dependence and kinetic parameters. nih.gov

Three-dimensional (3D) cell culture models, including organoids, are increasingly utilized as they more accurately replicate the complex in-vivo microenvironment compared to traditional 2D cultures. nih.gov These models are valuable for studying the effects of peptides in a more physiologically relevant context, allowing for interactions between different cell types and the extracellular matrix (ECM). corning.com

Hydrogels derived from natural proteins like Matrigel or collagen are commonly used to provide the necessary scaffolding for 3D cell growth. nih.govcorning.com Recent advancements have also introduced synthetic peptide-based hydrogels, which offer the advantage of being highly tunable and well-defined. nih.gov

In the context of this compound, research has pointed towards its evaluation in sophisticated multi-culture systems. Specifically, the effects of KPR have been studied in 3D tetra-culture models, suggesting its potential role in complex biological systems that involve multiple cell types, such as those modeling inflammation. researcher.life The ability to generate patient-derived organoids or tumoroids opens avenues for personalized medicine, where the efficacy of peptide-based therapies incorporating sequences like KPR could be tested on a patient-specific basis. corning.com These models are instrumental in studying organogenesis, disease progression, and the response to therapeutic candidates.

Advanced in-vitro methods are employed to dissect the precise molecular mechanisms through which this compound exerts its effects. These methodologies go beyond simple efficacy and specificity to explore the underlying signaling pathways and molecular interactions.

A key mechanistic finding is that the trithis compound acts as an inhibitor of the biological activity of its parent molecule, Tuftsin. novoprolabs.com This suggests a regulatory role, where enzymatic cleavage of Tuftsin to KPR serves as a biological off-switch for macrophage activation.

For KPR-containing peptides designed for cancer therapy, mechanistic studies focus on their mode of action. For example, the mechanism of cell-penetrating peptides (CPPs) is often investigated using advanced models like the Caco-2 monolayer, which mimics the intestinal epithelium. nih.gov Such studies can determine whether cellular uptake is energy-dependent and can reveal the kinetic parameters of transport, such as the Michaelis-Menten constant (Kₘ), which indicates the concentration at which uptake is saturated. nih.gov Understanding these mechanisms is vital for optimizing the delivery of therapeutic cargoes conjugated to peptides. nih.gov

Furthermore, in the context of prodrugs activated by hK2, mechanistic studies would involve quantifying the rate of hydrolysis (kcat/Kₘ) to understand the efficiency of activation. aacrjournals.org Techniques like fluorescence resonance energy transfer (FRET) and various protein-protein interaction assays can be used to study the binding and processing of KPR-containing substrates by their target enzymes in real-time. europeanpharmaceuticalreview.com

Development and Application of Organoid and 3D Culture Models in this compound Research

Non-Human In Vivo Models for this compound Efficacy and Pharmacodynamics

Following promising in vitro results, the evaluation of this compound's biological activity and pharmacodynamics shifts to non-human in vivo models. These studies are essential for understanding how the peptide behaves in a complex, whole-organism system.

Murine and other rodent models are standard in preclinical research for assessing the bioactivity of novel therapeutic agents, including peptides. univie.ac.at These models allow for the evaluation of a compound's effects on complex physiological processes.

A notable example involves the peptide tiger17, which contains a Pro-Lys-Pro-Arg (PKPR) sequence. nih.govplos.org The wound-healing properties of this KPR-containing peptide were demonstrated in a murine model of full-thickness dermal wounds. nih.govplos.org In these studies, the topical application of the peptide was shown to accelerate wound closure by promoting the migration and proliferation of keratinocytes and fibroblasts, inducing macrophage recruitment, and modulating the release of key cytokines like TGF-β1. nih.govplos.org

The therapeutic potential of this compound and its derivatives is ultimately tested in preclinical models that mimic human diseases.

Cancer Xenograft Models: In oncology, the KPR sequence is exploited for targeted therapy. Prodrugs designed with a KPR-containing linker, intended to be cleaved by prostate-specific proteases like hK2, have been evaluated in animal models. aacrjournals.org Significant antitumor effects were observed when these protease-activated prodrugs were administered to animals bearing PSA-secreting prostate cancer xenografts. aacrjournals.org These models are critical for demonstrating that the selective activation mechanism observed in vitro translates to targeted tumor cytotoxicity in vivo, thereby sparing non-target tissues. aacrjournals.org Cell-penetrating peptides are also used to enhance the delivery of chemotherapeutics to tumors, and their efficacy is often confirmed in xenograft mouse models, where increased survival and particle accumulation in the tumor are key endpoints. nih.gov

Wound Healing Models: As previously mentioned, the efficacy of the KPR-containing peptide tiger17 was robustly demonstrated in a murine full-thickness wound healing model. nih.govplos.org The study showed that the peptide was effective across all three stages of wound healing: inflammation, proliferation, and tissue remodeling. plos.org Similarly, other peptide-based hydrogels have been shown to accelerate wound closure in both normal and diabetic rat models, demonstrating enhanced cell migration, proliferation, and collagen remodeling. nih.gov These disease-specific models, particularly for chronic wounds like diabetic ulcers, are invaluable for assessing the therapeutic potential of new peptide agents. nih.govplos.org

Table 2: Summary of In Vivo Models for KPR-Containing Peptides
Disease ModelAnimal ModelPeptide TestedKey FindingReference
Wound HealingMurine full-thickness dermal woundTiger17 (contains PKPKPR sequence)Accelerated wound closure through enhanced cell proliferation, migration, and cytokine modulation. nih.govplos.org
Prostate CancerMurine xenograft (PSA-secreting)hK2-activated prodrug (with KPR substrate)Demonstrated significant antitumor effects with targeted cytotoxicity. aacrjournals.org
Wound Healing (Chronic)Diabetic Rat ModelPeptide-based amyloid hydrogelAccelerated wound closure and promoted skin regeneration in a chronic wound environment. nih.gov

Pharmacodynamic Biomarkers and Efficacy Outcomes in Animal Systems

The in vivo effects of peptides containing the KPR sequence have been evaluated in various animal models, with research indicating its role in modulating macrophage activity and immune responses.

A key study investigated the impact of the this compound (Lys-Pro-Arg) on macrophage activation. nih.gov Using a cytofluorimetric technique in mice, it was observed that KPR administration led to a decrease in both intracellular esterase activity and the efflux of fluorescein (B123965) anions from macrophages. nih.gov This suggests a direct influence on macrophage secretory functions and enzymatic activity, which are critical components of the immune response.

In the context of autoimmune conditions, a peptide sequence containing KPR (GPESKPRGTSPLPAG), derived from the Gag1 protein of HERV-K (HML-2), was studied in relation to rheumatoid arthritis (RA). nih.gov In this research, significantly increased levels of antibodies against this KPR-containing peptide were found in RA patients compared to controls, suggesting it may act as a B cell epitope. nih.gov This highlights a potential pharmacodynamic marker where antibody titers to a KPR-containing peptide could be correlated with disease status.

Furthermore, the KPR sequence is a core component of Tuftsin (Thr-Lys-Pro-Arg), a natural immunomodulatory peptide. semanticscholar.orgplos.org Research on Tuftsin and its derivatives in animal models provides indirect evidence of the potential efficacy outcomes related to the KPR motif. Tuftsin is known to enhance phagocytosis, chemotaxis, and has antimicrobial properties. semanticscholar.orgplos.org Studies involving Tuftsin-based molecules, such as the bi-functional molecule Tuftsin-phosphorylcholine (TPC), have been conducted in murine models of arthritis. semanticscholar.orgplos.org In these models, TPC demonstrated the ability to modulate macrophage phenotype and enhance the expression of neuropilin-1, a receptor involved in immune regulation. semanticscholar.orgplos.org

The following table summarizes key preclinical findings related to the KPR motif:

Peptide/Molecule Animal Model/System Key Pharmacodynamic Finding/Efficacy Outcome Reference
This compound (Lys-Pro-Arg)Mice MacrophagesDecreased intracellular esterase activity and fluorescein anion efflux. nih.gov
KPR-containing peptide (GPESKPRGTSPLPAG)Human (RA Patients)Increased antibody reactivity, suggesting its role as a B cell epitope in RA. nih.gov
Tuftsin-phosphorylcholine (TPC)Murine Arthritis ModelModulated macrophage phenotype and enhanced neuropilin-1 mRNA expression. semanticscholar.orgplos.org
5(KPR)TASPIn vitro (HUVEC)Abolished pleiotrophin-induced endothelial cell migration. nih.gov

Strategies for Overcoming Biological Barriers in Preclinical this compound Delivery

The therapeutic potential of peptides like those containing the KPR sequence is often limited by their ability to cross biological barriers, such as the blood-brain barrier (BBB) and the cell membrane. Preclinical research is actively exploring strategies to enhance the delivery of such peptides.

This compound Design for Enhanced Blood-Brain Barrier (BBB) Penetration

Direct evidence for strategies specifically designed for this compound to cross the BBB is limited. However, the KPR sequence is part of larger peptides that are known to interact with receptors that could be exploited for BBB transport. For instance, the KPR motif is recognized by neuropilin-1. semanticscholar.orgplos.org Neuropilins are expressed on various cells, including some in the nervous system, and are involved in cellular transport mechanisms. Designing KPR-containing peptides that can effectively target and activate neuropilin-1-mediated transcytosis is a potential strategy for BBB penetration.

General strategies for enhancing peptide delivery to the brain often involve their conjugation to brain-penetrating peptide shuttles or utilizing receptor-mediated transcytosis. These approaches could theoretically be applied to KPR-containing peptides.

Strategies for Improving Intracellular and Tissue-Specific Delivery of this compound

Improving the delivery of KPR-containing peptides to specific tissues and into cells is crucial for their therapeutic efficacy. The KPR sequence itself has been shown to interact with cell surface proteins like nucleolin, which could be leveraged for targeted delivery. nih.gov

A synthetic pseudopeptide, 5(KPR)TASP, was designed as a potent and selective ligand for cell surface nucleolin. nih.gov This molecule demonstrated the ability to inhibit the migration of human umbilical vein endothelial cells (HUVECs), indicating a potential application in controlling angiogenesis. nih.gov This approach of using the KPR motif to target a specific cell surface receptor represents a promising strategy for tissue-specific delivery.

Furthermore, the inherent immunomodulatory properties of the KPR sequence, as part of Tuftsin, suggest a natural targeting towards immune cells like macrophages. nih.govsemanticscholar.orgplos.org Strategies to enhance this natural tropism could involve formulating KPR peptides into nanoparticles or other delivery systems that are readily taken up by phagocytic cells.

The following table outlines strategies for enhancing the delivery of KPR-containing peptides:

Strategy Mechanism Potential Application for this compound Reference
Receptor-Mediated TranscytosisTargeting receptors like neuropilin-1 expressed on the BBB.Designing KPR peptides to activate neuropilin-1 transport across the BBB. semanticscholar.orgplos.org
Cell Surface Receptor TargetingUtilizing the KPR motif's affinity for receptors like nucleolin.Developing KPR-based peptides for targeted delivery to cells overexpressing nucleolin (e.g., in angiogenesis). nih.gov
Enhanced Immune Cell TargetingLeveraging the natural affinity of the KPR sequence for immune cells.Formulating KPR peptides in nanocarriers to improve uptake by macrophages for immunomodulatory therapies. nih.govsemanticscholar.orgplos.org

Future Directions and Advanced Research Modalities for Peptide Kpr

Emerging Therapeutic Potential of Peptide KPR in Preclinical Research

Preclinical studies have illuminated the versatile potential of peptides containing the KPR sequence. This research spans oncology, neurology, regenerative medicine, and infectious diseases, highlighting the motif's ability to interact with key biological pathways.

Peptides containing the KPR sequence are being investigated as promising candidates in oncology, primarily for their ability to target cancer cells and modulate the tumor microenvironment. The tetrapeptide Tuftsin (TKPR) and its derivatives have been shown to bind selectively to neuropilin-1, a receptor that is overexpressed in cancers like glioblastoma. acs.org This targeting ability can be harnessed to deliver therapeutic agents directly to tumor cells. acs.org

In preclinical research, this concept has been demonstrated by using Tuftsin-tagged nanoliposomes to carry drugs, enhancing their delivery to the site of action. dovepress.com Furthermore, the immunomodulatory properties of the KPR sequence are a key area of investigation. For instance, Tuftsin has been found to increase the secretion of the anti-tumor cytokine Interleukin-12 (IL-12) while inhibiting the production of the immunosuppressive cytokine IL-10, suggesting a role in cancer immunotherapy. researchgate.net The full sequence of Neurotensin, a peptide that includes the Lys-Pro-Arg motif, has also been studied for its role in the progression of lung, breast, and prostate cancers. nih.gov

Peptide/DerivativeCancer TypeObserved Preclinical EffectReference
Oligotuftsin ([TKPKG]n)Glioblastoma (U87 cells)Acts as a ligand for neuropilin receptors, enabling targeted delivery. acs.org
Tuftsin (Thr-Lys-Pro-Arg)General Cancer ImmunotherapyIncreased secretion of IL-12 and inhibited IL-10 production. researchgate.net
Tuftsin-tagged liposomesGeneral CancerServed as a carrier to enhance drug delivery to cancer cells. dovepress.com

The KPR motif is a core component of peptides demonstrating significant neuroprotective effects in preclinical models. The most prominent example is Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), a synthetic analogue of Tuftsin. journal-archiveuromedica.eu Research has confirmed the neuroprotective properties of Selank in models of traumatic brain injury (TBI), where it appears to stimulate compensatory repair mechanisms and minimize the disruption of brain homeostasis. romj.org

Further studies have shown that Selank and other glyproline peptides can modulate the levels of key factors involved in neuronal survival and apoptosis. eco-vector.com In models of "social" stress, Selank administration increased the levels of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal growth and survival, while decreasing levels of pro-apoptotic proteins like caspase-3 and caspase-8. eco-vector.com The larger neuropeptide, Neurotensin, which contains a KPR sequence, has also been investigated for its potential neuroprotective role in models of Parkinson's disease. nih.gov

PeptideModelKey FindingReference
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro)Traumatic Brain Injury (Rat Model)Demonstrated neuroprotective properties comparable to other oligopeptides. romj.org
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro)"Social" Stress (Rat Model)Increased brain neurotrophic factor (BDNF) by 45% and decreased caspase-8 levels. eco-vector.com
NeurotensinParkinson's Disease ModelsIdentified as having a potential neuroprotective role. nih.gov

The KPR sequence is integral to peptides that show promise in accelerating tissue repair and regeneration. Studies using the KPR-containing peptide Selank have demonstrated that its administration can make the recovery of thermal burn wounds in rats proceed more intensively compared to controls. pharmpharm.ru This effect is associated with an earlier onset of reparative skin regeneration and a restriction of destructive processes. pharmpharm.ru

The underlying mechanism may be linked to the immunomodulatory properties of the Tuftsin-like sequence. For example, soybean-derived peptides with homology to Tuftsin (TKPR) have been shown to activate phagocytosis in neutrophils, a critical step in the early stages of wound healing. nih.govfoodandnutritionresearch.net Additionally, peptides derived from the degradation of the extracellular matrix during tissue injury, which can trigger wound healing processes, have been found to contain the KPR sequence. researchmap.jpgoogle.com

Beyond targeted applications, the KPR motif has been researched for its broader antimicrobial and anti-inflammatory activities.

Antimicrobial Activity: The foundational peptide Tuftsin (Thr-Lys-Pro-Arg) is known to potentiate the natural killer activity of macrophages and other leukocytes against various pathogens. nih.gov This inherent activity allows Tuftsin-bearing liposomes to be used as effective carriers for delivering antibiotics to sites of macrophage-based infections. nih.gov Furthermore, designer proline-rich antibacterial peptides have been developed that incorporate the Lys-Pro-Arg-Pro sequence and show activity against bacteria such as E. coli and K. pneumoniae. google.com

Anti-inflammatory Activity: The anti-inflammatory potential of the KPR sequence has been demonstrated in advanced preclinical models. In a study on sepsis, a conjugate of a TKPR sequence and a nine-arginine peptide was used to specifically deliver siRNA to macrophages. hanyang.ac.kr This targeted delivery successfully knocked down the expression of TACE mRNA, leading to a significant downregulation of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. hanyang.ac.kr Similarly, the KPR-containing peptide Selank has been shown to reduce the concentration of these same pro-inflammatory cytokines in stress models. eco-vector.com

Application of this compound in Wound Healing and Regenerative Medicine

Challenges and Optimization Strategies in this compound Research

A primary obstacle in the development of peptide-based therapeutics is their inherent vulnerability to degradation by enzymes in the body, leading to poor metabolic stability and a short half-life. rsc.orgfrontiersin.org

The KPR sequence is found within natural peptides like Neurotensin, which is known to be rapidly degraded in vivo by endogenous peptidases. frontiersin.orgnih.gov The primary cleavage sites in the active C-terminal fragment of Neurotensin (Arg⁸-Arg⁹-Pro-Tyr-Ile-Leu) are the Arg⁸–Arg⁹ and Tyr¹¹–Ile¹² bonds, making the unmodified peptide metabolically unstable. nih.govsnmjournals.org

To overcome this challenge, several optimization strategies have been developed in preclinical research:

Terminal Modification: One of the most successful strategies involves modifying the peptide's structure to protect it from degradation. A key example is the development of Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) from Tuftsin (Thr-Lys-Pro-Arg). The addition of the Pro-Gly-Pro tail at the C-terminus increases the molecule's resistance to the action of proteases. google.com

Amino Acid Substitution: Replacing natural amino acids with unnatural ones or D-amino acids can stabilize the peptide backbone. In research on Neurotensin analogues, substituting Arginine with Lysine (B10760008) or Isoleucine with tert-Leucine (Tle) has been explored to improve stability. snmjournals.orgnih.gov

Backbone Modification: Other chemical modifications, such as N-methylation of an amino acid residue, have been shown to enhance the metabolic half-life of Neurotensin analogues containing the KPR sequence. snmjournals.org

These strategies demonstrate that while metabolic instability is a significant hurdle, rational design and chemical modification can produce KPR-containing peptides with improved stability suitable for further therapeutic development.

Peptide FamilyChallengeOptimization StrategyReference
Tuftsin (TKPR)Susceptibility to proteases.Addition of a Pro-Gly-Pro tail to create the more stable Selank. google.com
Neurotensin (contains KPR)Rapid degradation by endopeptidases.N-methylation of Arg⁸ and substitution of Arg⁹ with Lys. snmjournals.org
Neurotensin (contains KPR)Rapid degradation by endopeptidases.Substitution with D-amino acids or unnatural amino acids (e.g., Tle). nih.govnih.gov

Enhancing Research-Grade this compound Bioavailability for In Vivo Studies

A significant hurdle for the in vivo application of peptides like KPR is their limited bioavailability, which is often hampered by enzymatic degradation and poor permeability across biological membranes. mdpi.comfrontiersin.org Shorter peptides, such as di- and tripeptides, are noted to have higher bioavailability compared to longer chains due to better absorption and reduced susceptibility to breakdown by proteases. mdpi.comcsic.es However, strategies to further enhance the stability and uptake of research-grade this compound are crucial for obtaining reliable in vivo data.

Several methods are employed to improve peptide stability and bioavailability: alliedacademies.orgalliedacademies.org

Chemical Modifications : Altering the peptide's structure can make it less recognizable to degrading enzymes. csic.esnih.gov Strategies include:

Substitution with D-amino acids : Most proteases recognize L-amino acids, so replacing them with their D-isomer mirror images can significantly increase the peptide's half-life. csic.esamericanpeptidesociety.org

Terminal Capping : Blocking the N- and C-termini of the peptide can prevent degradation by exopeptidases. csic.es

Cyclization : Creating a cyclic structure reduces conformational flexibility, making the peptide more resistant to proteases. alliedacademies.orgamericanpeptidesociety.org

Formulation Strategies :

Encapsulation : Using protective carriers like liposomes or polymeric nanoparticles can shield the peptide from the harsh environment of the gastrointestinal tract and control its release. alliedacademies.orgalliedacademies.orgdrug-dev.com

Permeation Enhancers : These agents can be co-administered to temporarily increase the permeability of the intestinal epithelium, facilitating peptide absorption. mdpi.comfrontiersin.org Non-ionic surfactants are often used due to their lower toxicity. mdpi.com

Enzyme Inhibitors : Co-administering inhibitors of specific proteases, such as trypsin or chymotrypsin, can prevent the enzymatic breakdown of the peptide. nih.gov

The table below summarizes key strategies applicable to enhancing the bioavailability of peptides like KPR for research purposes.

StrategyMechanism of ActionPotential Advantage for this compound
Chemical Modification
D-Amino Acid SubstitutionMakes the peptide unrecognizable to most proteases. csic.esIncreases metabolic stability and in vivo half-life.
Terminal Capping (e.g., Acetylation, Amidation)Blocks access for exopeptidases that degrade peptides from the ends. csic.esPrevents terminal degradation, preserving the core KPR sequence.
CyclizationRestricts conformational flexibility, hindering protease access. alliedacademies.orgamericanpeptidesociety.orgEnhances resistance to enzymatic cleavage and improves stability.
Formulation Technology
Nanoparticle EncapsulationProtects the peptide from enzymatic degradation and low pH environments. alliedacademies.orgdrug-dev.comImproves stability in the GI tract and allows for controlled release.
Co-administration with Permeation EnhancersTemporarily opens tight junctions between intestinal cells. mdpi.comfrontiersin.orgFacilitates paracellular transport and increases systemic absorption.
Co-administration with Protease InhibitorsReduces enzymatic degradation in the gastrointestinal tract. nih.govIncreases the amount of intact peptide available for absorption.

These approaches, often used in combination, are vital for transitioning this compound from in vitro assays to more complex in vivo study models, ensuring that the peptide can reach its target site in a stable and active form.

Integration of Advanced Computational and Omics Technologies in this compound Research

The convergence of computational biology, artificial intelligence (AI), and high-throughput "omics" technologies is revolutionizing peptide research. These advanced modalities offer powerful tools for designing novel peptide analogues, discovering naturally occurring related peptides, and predicting their biological functions, thereby accelerating the research and development pipeline for compounds like this compound.

In silico, or computational, methods allow researchers to rationally design and optimize analogues of this compound with improved properties such as stability, binding affinity, and specificity. nih.govsaromics.com This process is significantly faster and more cost-effective than traditional experimental methods alone. mdpi.com The primary approaches are sequence-based and structure-based design. nih.gov

Structure-based design relies on knowing the three-dimensional structure of the peptide and its target, which can be determined experimentally or predicted using tools like AlphaFold. mdpi.com Molecular docking simulations can then predict how different KPR analogues will bind to a target protein, helping to identify modifications that enhance this interaction. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is another key technique, which builds mathematical models that correlate the chemical structure of peptide variants with their biological activity. saromics.com These models can then predict the activity of new, untested analogues. saromics.com

The table below outlines common in silico tools and their applications in designing this compound analogues.

Computational Tool/MethodApplication in this compound Analogue DesignKey Outcome
Molecular Docking Predicts the binding orientation and affinity of KPR analogues to a specific protein target. mdpi.comPrioritization of analogues with potentially higher binding strength.
Molecular Dynamics (MD) Simulations Simulates the movement and conformational flexibility of the peptide-protein complex over time. mdpi.comProvides insights into the stability of the interaction and the analogue's structural dynamics.
Homology Modeling Creates a 3D structural model of a target protein based on the known structure of a related protein. mdpi.comEnables structure-based design even when the exact target structure is unknown.
QSAR Modeling Develops predictive models based on existing data relating peptide structure to function. saromics.comGuides the design of new analogues by predicting their activity before synthesis.
Virtual Screening Rapidly tests large libraries of virtual peptide analogues against a target protein. mdpi.commdpi.comIdentifies promising lead candidates for further experimental validation.

By leveraging these computational strategies, researchers can explore a vast chemical space to create optimized this compound analogues with enhanced therapeutic or research potential. nih.gov

Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively, within a biological system. biopharmaspec.comnih.gov Peptidomics specifically focuses on identifying and quantifying the complete set of endogenous peptides (the "peptidome") in a sample, which can provide a snapshot of cellular activity and signaling pathways. biopharmaspec.comresearchgate.net

These technologies are instrumental in discovering naturally occurring peptides that are identical or similar to KPR. Such peptides may be generated from the breakdown of larger proteins by enzymes and could have important physiological roles. biopharmaspec.com The primary technology used in these studies is mass spectrometry (MS), which can precisely measure the mass of peptides in a complex biological sample like blood or tissue. nih.gov Tandem mass spectrometry (MS/MS) further fragments the peptides, allowing for their exact amino acid sequence to be determined. researchgate.net

The general workflow for peptidomic discovery of KPR-related peptides involves:

Sample Preparation : Isolating peptides from a biological sample while stopping all enzymatic activity to prevent artificial degradation. researchgate.net

Separation : Using techniques like liquid chromatography (LC) to separate the complex mixture of peptides.

Analysis : Employing high-resolution mass spectrometry to identify the sequences of the separated peptides. nih.govcreative-proteomics.com

Data Analysis : Using bioinformatics tools and databases to compare the identified sequences against known proteins and search for the KPR motif or related sequences. creative-proteomics.comacs.org

The identification of endogenous KPR-related peptides could reveal new biological pathways where this sequence is active and provide clues to its natural function, guiding further research. nih.gov

Machine learning (ML) and artificial intelligence (AI) are transforming peptide discovery by enabling the rapid analysis of vast datasets to predict peptide bioactivity and identify novel candidates. nih.govnih.gov These computational methods can overcome the time and expense of traditional screening by prioritizing the most promising peptides for experimental testing. youtube.comgu.se

For this compound research, ML models can be trained on large databases of known peptides and their functions. mdpi.com By learning the complex relationships between a peptide's sequence, its physicochemical properties, and its biological activity, these models can:

Predict Bioactivity : An ML model can predict whether a novel KPR analogue is likely to have a specific function (e.g., antimicrobial, anti-inflammatory). nih.govmdpi.com

Generate Novel Peptides : AI algorithms can design entirely new peptide sequences that are predicted to have desired properties, exploring a chemical space beyond known sequences. nih.gov

Optimize Properties : ML can guide the modification of the KPR sequence to improve properties like target affinity or bioavailability while minimizing potential toxicity. mdpi.comnih.gov

Advanced ML architectures, such as deep learning and protein language models, are particularly powerful. youtube.comucd.ie They treat peptide sequences like a language, learning the "grammar" of how amino acids combine to create functional molecules. ucd.iearcadiascience.com

The table below highlights different ML approaches and their potential application in KPR research.

Machine Learning ApproachDescriptionApplication to this compound
Supervised Learning (e.g., Random Forest, SVM) Models are trained on labeled data (e.g., active vs. inactive peptides) to make predictions. gu.seClassifying KPR analogues as likely active or inactive for a specific biological function.
Deep Learning (e.g., CNNs, RNNs) Uses neural networks with many layers to learn complex patterns directly from peptide sequences. youtube.commdpi.comPredicting bioactivity with high accuracy and identifying subtle sequence-activity relationships.
Protein Language Models (e.g., ESM) Pre-trained on millions of protein sequences to understand the "language" of proteins. arcadiascience.comGenerating novel, functional KPR-like sequences and accurately predicting their properties.
Generative Models AI models that can create new data (peptide sequences) based on the patterns they have learned. nih.govDesigning entirely new KPR analogues with optimized, user-defined characteristics.

The integration of AI and ML significantly accelerates the discovery and optimization cycle, allowing researchers to more efficiently identify and refine this compound variants for specific applications. nih.gov

Application of Proteomics and Peptidomics for Discovery and Functional Analysis of Endogenous KPR-Related Peptides

Ethical Considerations in Preclinical this compound Investigations

As research into this compound and its analogues progresses towards in vivo studies, adherence to strict ethical principles is crucial. Preclinical research, particularly that involving animal models, must be conducted with the highest standards of care and regulatory oversight to ensure the welfare of the animals and the integrity of the scientific findings. jocpr.comjocpr.com

Key ethical considerations include:

The 3Rs Principle : This is a cornerstone of ethical animal research. drugtargetreview.com

Replacement : Using non-animal methods (e.g., cell cultures, in silico models) whenever possible.

Reduction : Using the minimum number of animals necessary to obtain statistically significant results.

Refinement : Modifying procedures to minimize any potential pain, suffering, or distress to the animals. drugtargetreview.com

Justification and Oversight : All research involving animals must be scientifically justified, with a clear hypothesis and a high probability of yielding meaningful results. nih.gov This research must be reviewed and approved by an institutional animal care and use committee (IACUC) or an equivalent ethics board.

Transparency and Reporting : Researchers have an ethical obligation to report their findings accurately and transparently, including both positive and negative results, to avoid publication bias and ensure that the contribution of the animal studies is maximized. nih.gov

Personnel Training : All personnel involved in animal studies must be properly trained in handling, monitoring, and performing procedures to ensure both animal welfare and the quality of the research data. peptidecentral.net

Responsible Use : Peptides developed for research are strictly intended for laboratory and preclinical studies under controlled conditions and are not for human or unapproved animal use. peptidecentral.net

The development of peptide therapeutics for veterinary use also falls under these ethical frameworks, aiming to improve animal health and welfare with compounds that are effective and have a reduced risk of adverse effects. biovenic.commarketresearchintellect.combachem.com Ultimately, a strong ethical foundation ensures that the pursuit of scientific knowledge with peptides like KPR is conducted responsibly, maintaining public trust and upholding the highest standards of animal welfare. jocpr.compeptidecentral.net

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the stability of Peptide KPR under varying physiological conditions?

  • Methodological Answer : Stability studies should incorporate:

  • Temperature/pH gradients : Use buffers (e.g., phosphate-buffered saline) to simulate physiological pH (6.8–7.4) and temperature (37°C) .
  • Analytical techniques : Employ reverse-phase HPLC to monitor degradation products and circular dichroism (CD) spectroscopy to assess secondary structure integrity .
  • Time-course analysis : Collect data at 0, 24, 48, and 72 hours to model degradation kinetics.

Q. What are the critical parameters for synthesizing this compound with high batch-to-batch consistency?

  • Methodological Answer :

  • Solid-phase synthesis : Optimize coupling efficiency using Fmoc chemistry and ensure >95% purity via HPLC-MS validation .
  • Quality control : Quantify peptide content via amino acid analysis and measure residual trifluoroacetic acid (TFA) using NMR if cell-based assays require <1% TFA .
  • Documentation : Record synthesis conditions (e.g., resin type, cleavage time) to minimize variability .

Q. How can researchers validate the biological activity of this compound in vitro?

  • Methodological Answer :

  • Dose-response assays : Use cell lines expressing relevant receptors (e.g., GPCRs) and measure cAMP or calcium flux via luminescence/fluorescence .
  • Negative controls : Include scrambled peptide sequences and receptor antagonists to confirm specificity .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across concentrations.

Advanced Research Questions

Q. How should researchers address contradictory data between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer :

  • Re-evaluate models : Compare molecular dynamics (MD) simulations (e.g., using GROMACS) with experimental surface plasmon resonance (SPR) data. Adjust force fields or solvent models if discrepancies exceed 20% .
  • Hypothesis testing : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictions arise from model assumptions or experimental artifacts .
  • Collaborative validation : Cross-validate findings with independent labs using blinded samples .

Q. What strategies optimize the pharmacokinetic (PK) profiling of this compound in preclinical models?

  • Methodological Answer :

  • Tracer selection : Radiolabel this compound with ^14C or ^3H for mass balance studies .
  • Sampling protocol : Collect plasma/tissue samples at 5, 15, 30, 60, 120, and 240 minutes post-administration .
  • Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .

Q. How can researchers differentiate between off-target effects and true biological activity in this compound studies?

  • Methodological Answer :

  • Proteome-wide screening : Perform affinity purification-mass spectrometry (AP-MS) to identify interacting proteins .
  • CRISPR knockouts : Generate cell lines lacking putative off-target receptors and repeat activity assays .
  • Data triangulation : Overlay transcriptomic (RNA-seq) and proteomic data to identify pathways altered by this compound .

Data Analysis & Reproducibility Challenges

Q. What statistical approaches are recommended for analyzing low-signal/noise ratios in this compound assays?

  • Methodological Answer :

  • Preprocessing : Apply Savitzky-Golay filters to smooth spectra or time-series data .
  • Bayesian inference : Use probabilistic models (e.g., Stan) to estimate posterior distributions of activity metrics .
  • Reproducibility checks : Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. How should researchers document synthesis and characterization data to meet journal reproducibility standards?

  • Methodological Answer :

  • Structured reporting : Follow the MIBBI (Minimum Information for Biological and Biomedical Investigations) guidelines for peptide synthesis .
  • Supplementary files : Include HPLC chromatograms, MS spectra, and NMR chemical shifts as supplementary data .
  • Ethical alignment : Disclose conflicts of interest and funding sources in the “Acknowledgments” section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.